

Chemical structure and properties of Albamycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Albamycin*

Cat. No.: *B7559106*

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Pharmacological Properties of **Albamycin** (Novobiocin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Albamycin**, also known as novobiocin. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Identification

Albamycin, systematically known as novobiocin, is a naturally occurring aminocoumarin antibiotic produced by the actinomycete *Streptomyces niveus*.^{[1][2]} Its complex chemical structure is comprised of three main moieties: a benzoic acid derivative (Ring A), an aminocoumarin residue (Ring B), and a sugar derivative, L-noviose (Ring C).^[1]

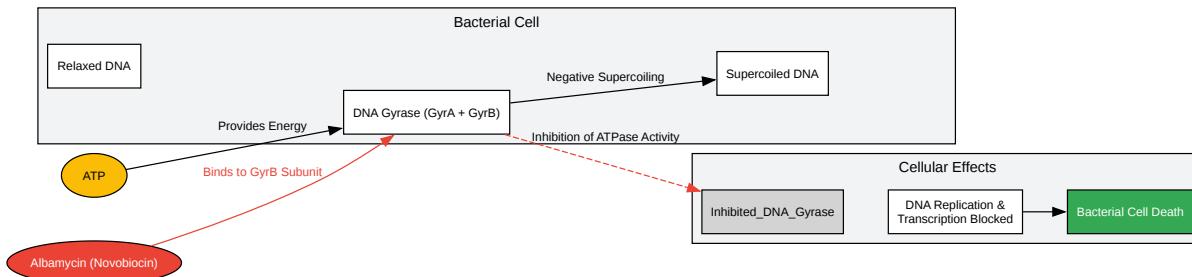
IUPAC Name: 4-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)benzamido]-8-methylcoumarin-7-yl 3-O-carbamoyl-5,5-di-C-methyl- α -L-lyxofuranoside^[1]

Synonyms: **Albamycin**, Cathomycin, Streptonivicin, Cardelmycin^{[3][4]}

Identifier	Value
Molecular Formula	C ₃₁ H ₃₆ N ₂ O ₁₁ [1]
Molecular Weight	612.632 g/mol [1]
CAS Number	303-81-1 [1]
SMILES	CC(C)=CCc1c(O)ccc(c1)C(=O)NC=2C(=O)Oc3c(C2O)ccc(c3C)O[C@@H]4OC(C)(C)--INVALID-LINK----INVALID-LINK--OC(=O)N [1]
InChI	InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 [1]

Physicochemical Properties

The physicochemical properties of **Albamycin** are crucial for its formulation and delivery. These properties are summarized in the table below.


Property	Value	Reference
Melting Point	152-156 °C (decomposes)	[1] [3]
pKa ₁ (Coumarin hydroxyl)	4.3	[3] [5]
pKa ₂	9.1	[5] [6]
Solubility	Soluble in aqueous solutions above pH 7.5; Soluble in acetone, ethyl acetate, amyl acetate, lower alcohols, and pyridine. The crystalline form is practically insoluble in water, while the amorphous form is more soluble. The sodium salt is freely soluble in water.	[3] [6] [7]
Appearance	Pale yellow orthorhombic crystals	[3]

Mechanism of Action

Albamycin exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase.[\[2\]](#)[\[8\]](#) Specifically, it targets the GyrB subunit, which is responsible for the ATPase activity that powers the negative supercoiling of DNA.[\[1\]](#)[\[2\]](#) **Albamycin** acts as a competitive inhibitor of ATP binding to the GyrB subunit, thereby preventing the energy transduction required for DNA gyrase function.[\[1\]](#) This leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[\[2\]](#)

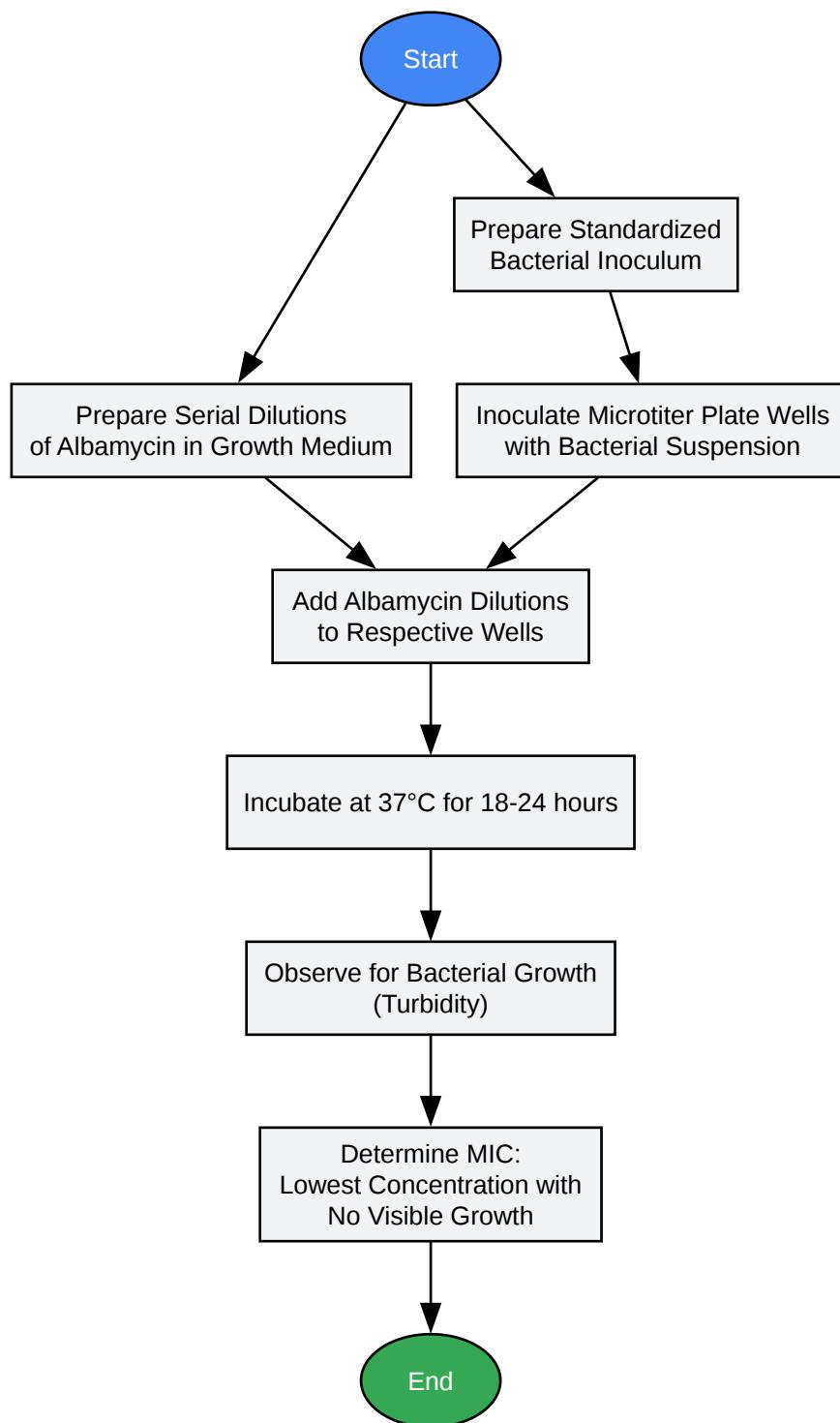
The binding site of **Albamycin** on the GyrB subunit is distinct from that of other DNA gyrase inhibitors like the fluoroquinolones, which target the GyrA subunit involved in DNA nicking and ligation.[\[1\]](#)

In addition to its primary antibacterial mechanism, **Albamycin** has been shown to weakly inhibit the C-terminal domain of the eukaryotic heat shock protein 90 (Hsp90).[\[1\]](#)[\[9\]](#) It has also been found to bind to and activate the Gram-negative lipopolysaccharide transporter LptBFGC.[\[1\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Figure 1. Mechanism of action of **Albamycin** (Novobiocin).

Antibacterial Spectrum and Activity


Albamycin exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria.^[2] It is particularly effective against *Staphylococcus epidermidis* and has been used in the treatment of methicillin-resistant *Staphylococcus aureus* (MRSA) infections.^{[1][5]} A key diagnostic application is in the differentiation of *S. epidermidis* from the novobiocin-resistant *Staphylococcus saprophyticus*.^[1]

Bacterial Species	MIC Range ($\mu\text{g/mL}$)	Reference
Gram-positive bacteria	0.1 - 4	[11]
<i>Enterococcus faecium</i> (quinolone-susceptible)	0.5 - 2.0	[12]
<i>Staphylococcus aureus</i> (wild-type)	0.063	[13]
<i>Escherichia coli</i> ($\Delta\text{mukB } \Delta\text{tolC}$)	0.05	[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **Albamycin** against a specific bacterial strain.

[Click to download full resolution via product page](#)

Figure 2. Workflow for MIC determination.

Methodology:

- Preparation of **Albamycin** Stock Solution: Prepare a stock solution of **Albamycin** sodium salt in an appropriate solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 10 mg/mL).[15][16]
- Preparation of Growth Medium: Use a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), for the assay.
- Serial Dilutions: Perform a series of twofold dilutions of the **Albamycin** stock solution in the growth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
- Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the **Albamycin** dilutions. Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).
- Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.[13]
- Determination of MIC: The MIC is defined as the lowest concentration of **Albamycin** at which there is no visible growth (turbidity) of the bacteria.[13]

Solubility Determination

This protocol describes a method for determining the solubility of **Albamycin** in various solvents.

Methodology:

- Solvent Selection: Choose a range of relevant solvents, including water at different pH values, and organic solvents such as ethanol, methanol, and acetone.
- Equilibrium Solubility Method:
 - Add an excess amount of **Albamycin** to a known volume of the selected solvent in a sealed container.

- Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge or filter the suspension to remove the undissolved solid.
- Analyze the concentration of **Albamycin** in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Data Reporting: Express the solubility as mg/mL or mol/L.

DNA Gyrase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of **Albamycin** on DNA gyrase activity.

Methodology:

- Assay Components:

- Purified bacterial DNA gyrase (GyrA and GyrB subunits)
- Relaxed plasmid DNA (substrate)
- ATP
- Assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
- **Albamycin** at various concentrations

- Reaction Setup:

- In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and different concentrations of **Albamycin**.
- Initiate the reaction by adding DNA gyrase and ATP.
- Include a positive control (reaction with no inhibitor) and a negative control (reaction without DNA gyrase or ATP).

- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
- Analysis of DNA Topology:
 - Analyze the DNA products by agarose gel electrophoresis.
 - In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid DNA into its supercoiled form, which migrates faster on the gel.
 - The inhibitory effect of **Albamycin** is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the antibiotic.
- Quantification: Quantify the band intensities to determine the IC₅₀ value of **Albamycin** for DNA gyrase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novobiocin - Wikipedia [en.wikipedia.org]
- 2. vumicro.com [vumicro.com]
- 3. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 5. Novobiocin CAS#: 303-81-1 [m.chemicalbook.com]
- 6. Novobiocin [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]

- 9. selleckchem.com [selleckchem.com]
- 10. The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NOVOBIOCIN SODIUM SALT | 1476-53-5 [chemicalbook.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Chemical structure and properties of Albamycin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7559106#chemical-structure-and-properties-of-albamycin\]](https://www.benchchem.com/product/b7559106#chemical-structure-and-properties-of-albamycin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com